molecular formula C5H10Br2ClN B13516103 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride

Cat. No.: B13516103
M. Wt: 279.40 g/mol
InChI Key: WOPDMSSRAGZGNB-UHFFFAOYSA-N
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Description

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C5H10Br2ClN It is a derivative of cyclopropane, featuring two bromine atoms attached to the cyclopropyl ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a dibromocarbene precursor.

    Bromination: The cyclopropane ring is then brominated using bromine or a brominating agent to introduce the two bromine atoms.

    Amination: The brominated cyclopropane is reacted with an amine, such as ethanamine, under suitable conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

    Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms or different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as carbonyl compounds.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, typically under basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

Major Products

    Substitution: Products may include 2-(2-hydroxycyclopropyl)ethan-1-amine or 2-(2-alkoxycyclopropyl)ethan-1-amine.

    Reduction: Reduced derivatives with fewer bromine atoms.

    Oxidation: Oxidized derivatives with carbonyl or carboxyl groups.

Scientific Research Applications

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms and the cyclopropyl ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dichlorocyclopropyl)ethan-1-amine hydrochloride
  • 2-(2,2-Difluorocyclopropyl)ethan-1-amine hydrochloride
  • 2-(2,2-Diiodocyclopropyl)ethan-1-amine hydrochloride

Uniqueness

2-(2,2-Dibromocyclopropyl)ethan-1-amine hydrochloride is unique due to the presence of bromine atoms, which can impart distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications where other halogens may not be as effective.

Properties

Molecular Formula

C5H10Br2ClN

Molecular Weight

279.40 g/mol

IUPAC Name

2-(2,2-dibromocyclopropyl)ethanamine;hydrochloride

InChI

InChI=1S/C5H9Br2N.ClH/c6-5(7)3-4(5)1-2-8;/h4H,1-3,8H2;1H

InChI Key

WOPDMSSRAGZGNB-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Br)Br)CCN.Cl

Origin of Product

United States

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